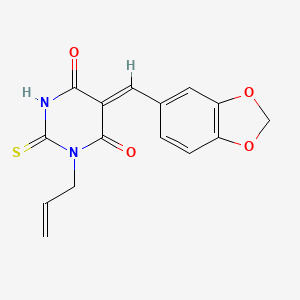
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, commonly known as ENBDM, is a synthetic compound that has been extensively studied for its potential use in scientific research. ENBDM belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Wirkmechanismus
ENBDM inhibits the activity of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide by binding to its catalytic domain. N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide is involved in DNA repair and cell death pathways, and its inhibition leads to the accumulation of DNA damage and cell death. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide-mediated DNA repair, leading to increased cell death in cancer cells.
Biochemical and physiological effects:
ENBDM has been shown to have a variety of biochemical and physiological effects. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as mentioned earlier. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENBDM has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
ENBDM has several advantages for lab experiments. It is a potent inhibitor of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, making it a useful tool for studying the role of N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide in DNA repair and cell death pathways. ENBDM has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a useful tool for studying cancer treatment. However, ENBDM has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds in vivo. In addition, ENBDM has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on ENBDM. First, more studies are needed to determine the safety and efficacy of ENBDM in humans. Second, ENBDM could be further studied for its potential use in cancer treatment, particularly in combination with chemotherapy and radiation therapy. Third, ENBDM could be studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Fourth, ENBDM could be studied for its potential use in inflammatory diseases such as rheumatoid arthritis. Finally, ENBDM could be further studied to understand its mechanism of action and potential targets beyond N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide inhibition.
Synthesemethoden
ENBDM is synthesized by the reaction of 4-ethoxy-2-nitroaniline and 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a yellow crystalline solid, which is then purified by recrystallization from a suitable solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
ENBDM has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the enzyme N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide, which is involved in DNA repair and cell death pathways. ENBDM has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer treatment. In addition, ENBDM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-23-14-5-6-15(16(10-14)19(21)22)18-17(20)13-8-11(2)7-12(3)9-13/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVDUIOVLRFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)
![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)


![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![diethyl [5-(4-chlorophenoxy)pentyl]malonate](/img/structure/B5169546.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)